7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of a difluoromethyl group, a methoxyphenyl group, and a carboxylic acid functional group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-methoxyphenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides in the presence of bases or catalysts.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 7-(Trifluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 7-(Difluoromethyl)-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-sulfonic acid
Uniqueness
7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability and lipophilicity, while the methoxyphenyl group contributes to its potential biological activities.
Properties
IUPAC Name |
7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O3/c1-23-9-4-2-8(3-5-9)11-6-12(13(16)17)20-14(19-11)10(7-18-20)15(21)22/h2-7,13H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXKEAHHMMHRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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